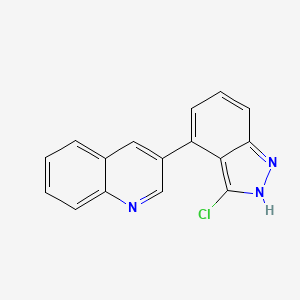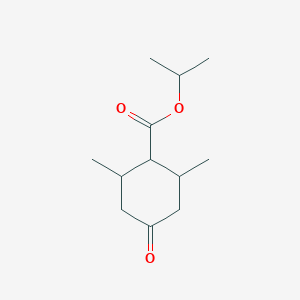
4-Methoxy-6-methyl-2-nitropyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-methyl-2-nitropyridin-3-ol is a nitropyridine derivative with a molecular formula of C8H8N2O4. This compound features a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a nitro group at the 2-position, along with a hydroxyl group at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-methoxy-6-methylpyridin-3-ol using nitric acid and sulfuric acid under controlled temperature conditions.
Substitution Reaction: Another method involves the substitution of a suitable precursor with a nitro group using reagents like sodium nitrite and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Reagents like halogens and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different substituted pyridines.
科学研究应用
4-Methoxy-6-methyl-2-nitropyridin-3-ol is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand the effects of nitro-substituted pyridines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-Methoxy-6-methyl-2-nitropyridin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug design or chemical synthesis.
相似化合物的比较
2-Nitropyridine
3-Nitropyridine
4-Nitropyridine
2-Methoxypyridine
3-Methoxypyridine
4-Methoxypyridine
This comprehensive overview provides a detailed understanding of 4-Methoxy-6-methyl-2-nitropyridin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC 名称 |
4-methoxy-6-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C7H8N2O4/c1-4-3-5(13-2)6(10)7(8-4)9(11)12/h3,10H,1-2H3 |
InChI 键 |
IQAPQZLJVDQJSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)[N+](=O)[O-])O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


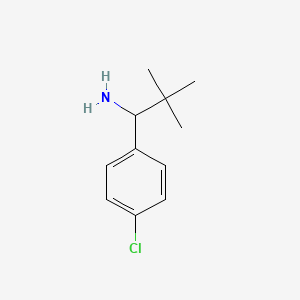
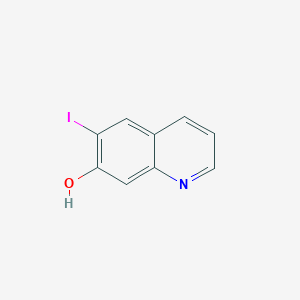

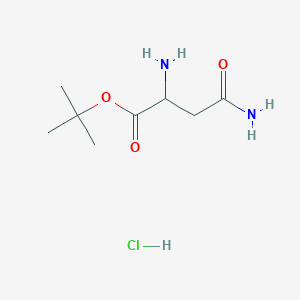
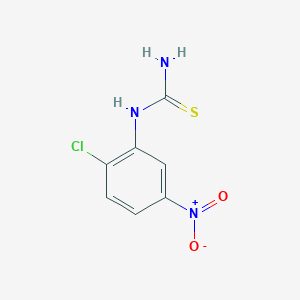
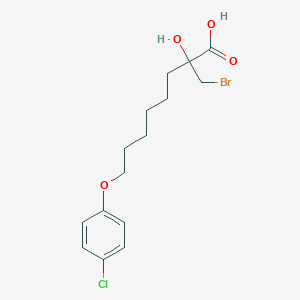
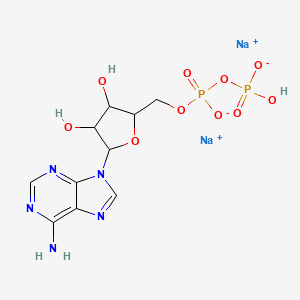
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
